molecular formula C20H18BrN3O4S B3725827 N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3725827
M. Wt: 476.3 g/mol
InChI Key: OKTFREAVJPUXIA-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a bromophenyl group, an ethoxyphenyl group, and a dihydropyrimidinyl sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Bromophenyl Group: This step might involve a nucleophilic substitution reaction where a bromophenyl halide reacts with an appropriate nucleophile.

    Attachment of the Ethoxyphenyl Group: This could be done via a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Sulfanyl Acetamide Moiety: This step might involve the reaction of a thiol with an acetamide derivative under basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be studied as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

    Receptor Modulation: Studied for its ability to modulate biological receptors.

Medicine

    Drug Development: Potential as a lead compound in the development of new therapeutic agents.

    Diagnostics: Use in the development of diagnostic tools or imaging agents.

Industry

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting specific signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[1-(2-methoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
  • N-(4-fluorophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

  • Bromophenyl Group : The presence of the bromophenyl group might confer unique reactivity and biological activity compared to other halogenated derivatives.
  • Ethoxyphenyl Group : The ethoxy group can influence the compound’s solubility and interaction with biological targets.

This outline provides a comprehensive overview of the compound “N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide”

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(2-ethoxyphenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4S/c1-2-28-16-6-4-3-5-15(16)24-19(27)11-17(25)23-20(24)29-12-18(26)22-14-9-7-13(21)8-10-14/h3-11,25H,2,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTFREAVJPUXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C=C(N=C2SCC(=O)NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

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